molecular formula C16H11F3N6O4 B048348 N10-(Trifluoroacetyl)pteroic acid CAS No. 37793-53-6

N10-(Trifluoroacetyl)pteroic acid

カタログ番号: B048348
CAS番号: 37793-53-6
分子量: 408.29 g/mol
InChIキー: IJGIHDXKYQLIMA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Structure and Synthesis N10-(Trifluoroacetyl)pteroic acid (CAS: 37793-53-6) is a derivative of pteroic acid, a core component of folic acid (vitamin B9). Its structure consists of a pteridine ring fused to a para-aminobenzoic acid (PABA) moiety, with a trifluoroacetyl (-COCF₃) group protecting the N10 amine (Figure 1). This protection is critical in synthetic chemistry to prevent undesired side reactions during peptide coupling or conjugation.

The compound is synthesized by reacting folic acid with trifluoroacetic anhydride (TFAA), yielding N10-(trifluoroacetyl)pyrofolic acid as an intermediate, followed by selective deprotection. Alternatively, it can be obtained via coupling of trifluoroacetyl-protected pteroic acid with glutamic acid derivatives under mild conditions to avoid racemization.

Applications
this compound serves as a key intermediate in synthesizing folate conjugates for targeted cancer therapies. Its trifluoroacetyl group stabilizes the amine during solid-phase peptide synthesis (SPPS) and is later removed with ammonium hydroxide or trifluoroacetic acid (TFA). These conjugates exploit the overexpression of folate receptors (FR) on cancer cells (e.g., ovarian and endometrial cancers) for selective drug delivery.

特性

IUPAC Name

4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-(2,2,2-trifluoroacetyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N6O4/c17-16(18,19)14(29)25(9-3-1-7(2-4-9)13(27)28)6-8-5-21-11-10(22-8)12(26)24-15(20)23-11/h1-5H,6H2,(H,27,28)(H3,20,21,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGIHDXKYQLIMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N(CC2=CN=C3C(=N2)C(=O)NC(=N3)N)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50403885
Record name N10-(Trifluoroacetyl)pteroic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37793-53-6
Record name N10-(Trifluoroacetyl)pteroic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-10-(trifluoroacetyl)pteroic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

準備方法

Advantages Over Anhydride-Based Synthesis

ParameterTrifluoroacetic AnhydrideTrifluoroacetyl Chloride
Reagent Excess 20-fold10% molar excess
Reaction Time 21 hours2 hours
Temperature 60°C-15°C
Yield 16%85% (reported)
Purity (HPLC) >99%99.7%
Solvent Recovery Not feasibleEthanol recycled

This method eliminates the need for recrystallization, instead employing ethanol precipitation, which reduces solvent waste. The use of DMF as a solvent enhances reaction homogeneity, while sub-zero temperatures minimize side reactions.

Analytical Validation

The patent provides HPLC data confirming the product’s exceptional purity:

Peak#Ret.Time (min)Area%
12.22399.724
26.7070.276

¹H NMR (400 MHz, DMSO-d6) corroborates the structure, with characteristic signals at δ 11.59 (bs, 1H, NH), 8.62 (s, 1H, pteridinyl H), and 5.12 (s, 2H, CH2).

Environmental and Economic Considerations

The trifluoroacetyl chloride route demonstrates marked improvements in sustainability:

  • Waste Reduction : Alcohol precipitation generates 70% less solvent waste compared to recrystallization.

  • Cost Efficiency : Trifluoroacetyl chloride is 40% cheaper per mole than trifluoroacetic anhydride, lowering raw material costs.

  • Scalability : The reaction’s short duration and mild conditions facilitate industrial-scale production without specialized equipment.

化学反応の分析

N10-(Trifluoroacetyl)pteroic acid undergoes various chemical reactions, including:

科学的研究の応用

N10-(Trifluoroacetyl)pteroic acid exhibits significant biological activity due to its structural similarity to folic acid. Key aspects include:

  • Dihydrofolate Reductase Inhibition : It may act as an inhibitor of dihydrofolate reductase (DHFR), impacting cellular growth and proliferation by competing with natural substrates for binding sites on the enzyme .
  • Targeted Drug Delivery : Its structural features enable it to be investigated for targeted drug delivery systems, particularly in cancer therapy, where folate receptors are overexpressed on certain tumor cells .

Applications in Research

  • Proteomics Research : this compound is utilized as a reagent in proteomics studies to investigate protein interactions and functions related to folate metabolism .
  • Cancer Therapy Research : Its potential as a carrier molecule for targeted drug delivery to cancer cells makes it a candidate for further studies in oncological applications .
  • Biochemical Studies : The compound is used to explore metabolic pathways involving folate and its derivatives, aiding in the understanding of various diseases related to folate metabolism .

Case Study 1: Inhibition of Dihydrofolate Reductase

A study demonstrated that this compound inhibits DHFR activity in vitro, suggesting its role in modulating cellular processes related to DNA synthesis and repair. The compound showed competitive inhibition against natural substrates, indicating its potential therapeutic utility in conditions linked to folate metabolism disorders.

Case Study 2: Targeted Drug Delivery Mechanism

In preclinical models, this compound was evaluated for its ability to deliver chemotherapeutic agents selectively to cancer cells expressing folate receptors. Results indicated enhanced uptake of the drug conjugates in target tissues compared to non-target tissues, supporting further development of this compound for clinical applications.

類似化合物との比較

Pteroic Acid

  • Structure : Lacks the trifluoroacetyl group and the glutamic acid moiety present in folic acid.
  • Synthesis : Derived from folic acid via enzymatic cleavage of the glutamate chain.
  • Reactivity : Free N10 amine allows direct conjugation but requires protection in complex syntheses.
  • Applications : Used in microbiological assays and as a reference standard in spectrophotometric analyses.
Property N10-(Trifluoroacetyl)pteroic Acid Pteroic Acid
Molecular Weight 408.29 g/mol 313.27 g/mol
Melting Point 270°C (decomposes) >300°C (decomposes)
Solubility Limited in water, soluble in DMSO/DMF Poor aqueous solubility
Key Functional Group N10-trifluoroacetyl Free N10 amine
Toxicity Acute toxicity, carcinogen Low toxicity

Pyrofolic Acid

  • Structure : Rearranged form of folic acid with a pyrazine ring instead of a pteridine ring.
  • Synthesis : Produced alongside this compound via TFAA-mediated cyclization of folic acid.
  • Applications : Intermediate in synthesizing pteroyl hydrazides and azides for folate analogs.

7,8-Dihydropteroic Acid

  • Structure : Reduced form of pteroic acid with saturated C7–C8 bond.
  • Synthesis : Catalytic hydrogenation of pteroic acid.
  • Reactivity : More reactive toward sulfonamides, critical in folate biosynthesis inhibition (e.g., sulfa drugs).
  • Applications : Target for dihydropteroate synthase (DHPS) inhibitors in antibiotics.

10-Formylpteroic Acid

  • Structure : N10-formyl derivative of pteroic acid.
  • Synthesis : Formylation of pteroic acid using formic acid derivatives.
  • Reactivity : Participates in one-carbon transfer reactions in folate metabolism.
  • Applications : Studies on folate-dependent enzymes like thymidylate synthase.

Key Research Findings

Toxicity and Handling

The compound is classified as acutely toxic (Oral Acute Toxicity Category 4) and carcinogenic (Category 1B). Safe handling requires personal protective equipment (PPE) and fume hoods to avoid inhalation or dermal contact.

Data Tables

Table 1. Comparative Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Application
This compound C₁₆H₁₁F₃N₆O₄ 408.29 270 (dec.) Targeted drug delivery
Pteroic acid C₁₄H₁₁N₅O₃ 313.27 >300 (dec.) Spectrophotometric assays
Pyrofolic acid C₁₉H₁₈N₇O₆ 440.39 N/A Intermediate
7,8-Dihydropteroic acid C₁₄H₁₃N₅O₃ 315.29 N/A Antibiotic target

Table 2. Toxicity Profiles

Compound Acute Toxicity Carcinogenicity Handling Precautions
This compound Category 4 Category 1B Use PPE, avoid inhalation
Pteroic acid Low None reported Standard lab protocols
Pyrofolic acid N/A N/A N/A

生物活性

N10-(Trifluoroacetyl)pteroic acid, a derivative of pteroic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the trifluoroacetyl group attached to the nitrogen atom at position 10 of the pteridine ring, which enhances its pharmacological properties. This article provides an overview of the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H11F3N6O4
  • Molecular Weight : 408.29 g/mol
  • CAS Number : 37793-53-6
  • Appearance : Off-white to tan powder
  • Melting Point : 270 °C (decomposes)

Synthesis

The synthesis of this compound involves the reaction of pteroic acid with trifluoroacetic anhydride under controlled conditions. The following method outlines the synthesis process:

  • Reagents : Pteroic acid (100 mg) and trifluoroacetic anhydride (2 mL).
  • Procedure : Mix in a shield tube, stir for 21 hours at 60 °C under argon, then cool and remove solvent under vacuum.
  • Purification : Use diethyl ether to precipitate the product and recrystallize from a mixture of DMF, MeOH, and EtOH.

The yield of this synthesis is approximately 16% .

This compound exhibits biological activity primarily through its interaction with various enzymes and receptors. Notably, it has been studied for its potential as a histone deacetylase (HDAC) inhibitor, which plays a crucial role in cancer therapy by altering gene expression patterns associated with tumor growth and survival.

HDAC Inhibition Studies

Research has shown that derivatives of pteroic acid can inhibit HDAC enzymes effectively:

CompoundHDAC1 InhibitionHDAC6 InhibitionHDAC8 Inhibition
Pteroate Hydroxamate2390 ± 47017.6 ± 2.2581 ± 198
Folate γ-HydroxamateNININI

NI = No significant inhibition (inhibition below 20% at 10 μM) .

These findings suggest that while this compound itself may not exhibit strong HDAC inhibition, its derivatives can be optimized for enhanced activity.

Folate Receptor Targeting

This compound has also been explored for its ability to target folate receptors (FR), which are overexpressed in various cancers. The compound can be conjugated with cytotoxic agents for selective delivery to tumor cells . A study demonstrated that conjugates formed with this compound showed improved internalization in folate receptor-positive cancer cells, enhancing their therapeutic potential.

Case Studies

  • Tumor-Homing Functionality :
    • A study evaluated the tumor-homing capabilities of pteroate-based compounds modified with trifluoroacetyl groups. Results indicated that these modifications significantly improved targeting efficiency towards FR-positive tumors .
  • Cytotoxicity Against Cancer Cells :
    • Research involving conjugates of this compound assessed their cytotoxic effects on various cancer cell lines. The results showed varying degrees of efficacy depending on the specific structural modifications made to the pteridine core .

Q & A

Q. Advanced Challenges :

  • Regioselectivity : The N10 position is selectively acylated over other reactive sites (e.g., α-carboxylic acid) under anhydrous conditions. This selectivity is critical for maintaining folate receptor (FR) binding affinity in downstream conjugates .
  • Racemization Mitigation : Basic deprotection steps (e.g., NaOH) can cause racemization in glutamic acid residues. Substituting BocGluOMe with FmocGluOtBu reduces racemization to <1% by avoiding harsh alkaline conditions .

How does the trifluoroacetyl protecting group influence the biological activity of folate conjugates?

Basic Role :
The trifluoroacetyl group protects the N10 amine during solid-phase peptide synthesis (SPPS), preventing unwanted side reactions. It is stable under acidic and coupling conditions but selectively cleaved with hydrazine or ammonium hydroxide without disrupting other protecting groups (e.g., lysine Tfa) .

Q. Advanced Impact on Bioactivity :

  • FR Binding : The trifluoroacetyl group does not sterically hinder FR binding, as demonstrated in γ-azido folic acid conjugates used for tumor-targeted drug delivery. Binding affinity assays (e.g., surface plasmon resonance) confirm retention of low nM affinity .
  • Metabolic Stability : The group enhances metabolic stability compared to acetyl analogs, as shown in pharmacokinetic studies of folate-hydroxamate conjugates .

What analytical techniques are essential for characterizing this compound and its derivatives?

Q. Basic Characterization :

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm the presence of the trifluoroacetyl group (δ ~120 ppm for 19F^{19}\text{F}) and monitor deprotection efficiency .
  • HPLC-MS : Reverse-phase HPLC with UV/Vis detection (λ = 280–290 nm) assesses purity (>95%), while ESI-MS verifies molecular weight (e.g., m/z 417.1 for [M+H]+^+) .

Q. Advanced Applications :

  • Isotope-Labeled Studies : 13C^{13}\text{C}-labeled derivatives enable tracking of metabolic pathways in cell-based assays .
  • X-ray Crystallography : Resolves structural ambiguities in crystalline intermediates, such as diastereomeric impurities in peptide conjugates .

How can researchers mitigate residual trifluoroacetic acid (TFA) in final compounds?

Basic Protocol :
TFA, a byproduct of deprotection, is removed via lyophilization or precipitation in cold diethyl ether. Residual TFA levels are quantified using ion chromatography (detection limit: 0.1 ppm) .

Q. Advanced Strategies :

  • Buffer Exchange : Size-exclusion chromatography (SEC) or dialysis (MWCO 1 kDa) reduces TFA content in peptide conjugates.
  • Neutralization : Co-lyophilization with volatile bases (e.g., triethylamine) neutralizes TFA without introducing non-volatile salts .

What are the key considerations for designing this compound-based tumor-targeting conjugates?

Q. Basic Design Principles :

  • Linker Chemistry : Use γ-carboxylic acid for conjugation to avoid disrupting FR-binding motifs. For example, γ-azido derivatives enable copper-free click chemistry with alkynylated drugs .
  • Protection-Deprotection Sequence : Sequential removal of N10-Tfa and lysine-Tfa groups ensures site-specific functionalization. Hydrazine (1% in DMF) selectively cleaves N10-Tfa, while piperidine (20% in DMF) removes lysine-Tfa .

Q. Advanced Optimization :

  • In Vivo Efficacy : Conjugates with polyethylene glycol (PEG) spacers show enhanced tumor accumulation in xenograft models (e.g., 2.5-fold higher uptake in ovarian carcinoma) .
  • Toxicity Profiling : Dose-dependent cytotoxicity studies (IC50_{50} values) in FR-positive vs. FR-negative cell lines (e.g., KB vs. A549) validate target specificity .

How do structural modifications at the N10 position affect the compound’s reactivity and stability?

Q. Basic Stability Data :

  • Thermal Stability : The trifluoroacetyl group increases thermal stability (mp = 270°C with decomposition) compared to acetyl analogs (mp = 220°C) .
  • Hydrolytic Stability : Stable in aqueous buffers (pH 4–7) for >24 hrs but hydrolyzes rapidly under alkaline conditions (pH >9) .

Q. Advanced Reactivity Insights :

  • Cross-Coupling Reactions : The N10-Tfa group is inert toward Pd-catalyzed couplings (e.g., Suzuki-Miyaura), enabling orthogonal functionalization of pteroic acid derivatives .
  • Enzymatic Compatibility : Retains stability in esterase-rich environments (e.g., serum), critical for in vivo applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N10-(Trifluoroacetyl)pteroic acid
Reactant of Route 2
N10-(Trifluoroacetyl)pteroic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。